1-(1-Ethylpyrrolidin-2-yl)propan-2-amine is a chemical compound characterized by its unique structure featuring a pyrrolidine ring substituted with an ethyl group and a propan-2-amine moiety. This compound falls within the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula for 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine is , with a molecular weight of 156.27 g/mol .
This compound is synthesized primarily in laboratory settings and has been studied for its potential applications in various scientific fields, including organic synthesis, medicinal chemistry, and pharmacology. It is classified as an amine due to the presence of the amino group (-NH2) attached to the propan-2-amine part of its structure.
The synthesis of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine typically involves the construction of the pyrrolidine ring followed by functionalization. One common synthetic route includes the reaction of 1-ethylpyrrolidine with propan-2-amine under controlled conditions. This process may require specific catalysts or solvents to optimize yield and purity.
The molecular structure of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine can be represented using various chemical notation systems:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 156.27 g/mol |
| IUPAC Name | 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine |
| InChI | InChI=1S/C9H20N2/c1-3-11-6-4-5-9(11)7-8(2)10/h8-9H,3-7,10H2,1-2H3 |
| InChI Key | YSMUEUXVPJLRCY-UHFFFAOYSA-N |
| Canonical SMILES | CCN1CCCC1CC(C)N |
The structural representation indicates a pyrrolidine ring that significantly influences the compound's reactivity and biological interactions .
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine can participate in various chemical reactions:
These reactions highlight the compound's versatility in organic synthesis.
The mechanism of action for 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. Upon binding to these targets, it may modulate their activity, influencing various biological pathways. This interaction can lead to significant biological effects depending on the target's nature and context.
The physical properties of 1-(1-Ethylpyrrolidin-2-yl)propan-2-amine include:
| Property | Value |
|---|---|
| Appearance | Colorless liquid or solid |
| Boiling Point | Not specified |
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in polar solvents |
| Stability | Stable under normal conditions |
These properties are critical for understanding how the compound behaves in various environments and applications .
1-(1-Ethylpyrrolidin-2-yl)propan-2-amine has several applications in scientific research:
CAS No.:
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 20184-94-5